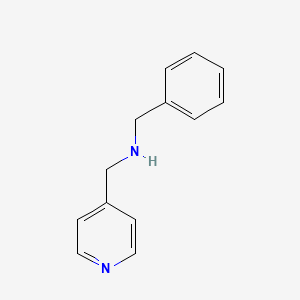
Benzyl-pyridin-4-ylmethyl-amine
Overview
Description
Benzyl-pyridin-4-ylmethyl-amine, also known as phenyl-N-(4-pyridinylmethyl)methanamine, is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . This compound features a benzyl group attached to a pyridine ring via a methylene bridge, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-pyridin-4-ylmethyl-amine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 4-pyridinemethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol under reflux conditions . Another method involves the reductive amination of 4-pyridinecarboxaldehyde with benzylamine using a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Benzyl-pyridin-4-ylmethyl-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar structure but lacks the pyridine ring.
Pyridine: Contains the pyridine ring but lacks the benzyl group.
4-Pyridinemethanamine: Contains the pyridine ring with a methylene amine group but lacks the benzyl group.
Uniqueness
Benzyl-pyridin-4-ylmethyl-amine is unique due to the presence of both the benzyl and pyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Properties
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNZWHHOVIGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73325-67-4 | |
| Record name | N-(Phenylmethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
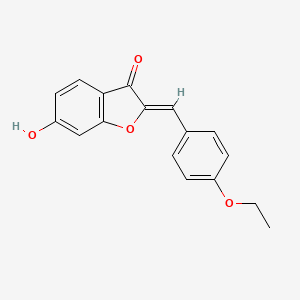
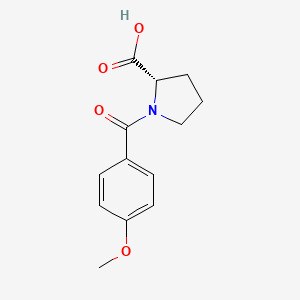
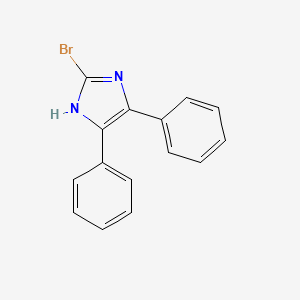
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)
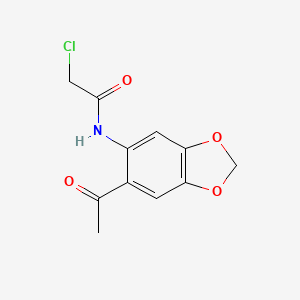
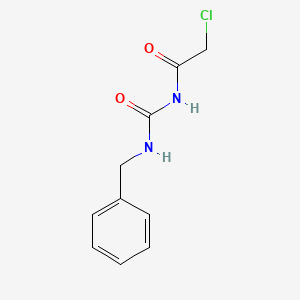
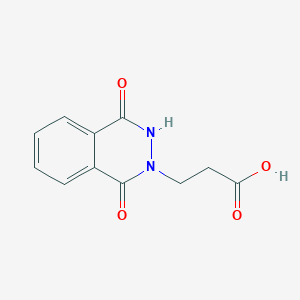
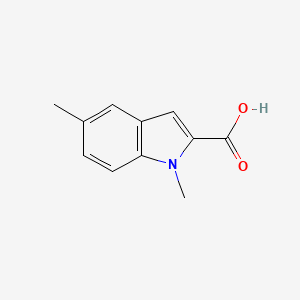
![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)
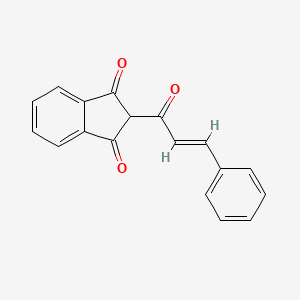

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)
